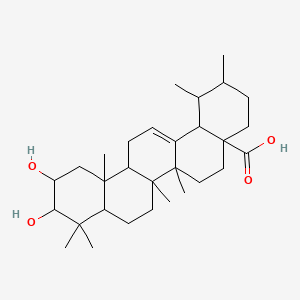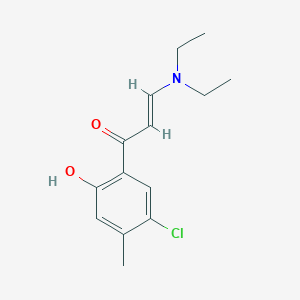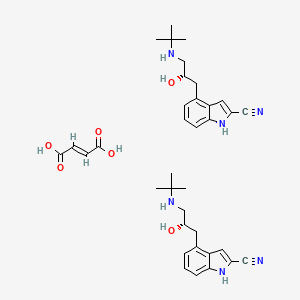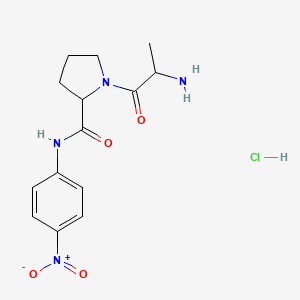
cyclopenta-1,3-diene;erbium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;erbium(3+) is a coordination compound consisting of cyclopenta-1,3-diene ligands and erbium in its +3 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;erbium(3+) typically involves the reaction of cyclopenta-1,3-diene with erbium trichloride in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{3 C}_5\text{H}_6 + \text{ErCl}_3 \rightarrow \text{Er(C}_5\text{H}_5\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;erbium(3+) is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate safety and purification measures to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;erbium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of erbium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or even elemental erbium.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium oxides, while reduction could produce erbium metal or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;erbium(3+) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine:
Industry: It may be used in the production of specialized polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;erbium(3+) involves its interaction with various molecular targets and pathways. The cyclopenta-1,3-diene ligands can coordinate to metal centers, influencing the electronic properties and reactivity of the compound. The erbium ion can participate in redox reactions, acting as a catalyst or reactant in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyl complexes: Compounds such as ferrocene, nickelocene, and cobaltocene share similar structural features with cyclopenta-1,3-diene;erbium(3+).
Other lanthanide complexes: Compounds containing other lanthanides (e.g., lanthanum, neodymium) with cyclopenta-1,3-diene ligands.
Uniqueness
Cyclopenta-1,3-diene;erbium(3+) is unique due to the specific properties imparted by the erbium ion, such as its magnetic and electronic characteristics. These properties make it particularly interesting for applications in materials science and catalysis, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H3Er-12 |
|---|---|
Peso molecular |
350.44 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C5H.Er/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
Clave InChI |
GPJYBPCFSZGIDG-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/no-structure.png)
![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)



![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)




![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12322621.png)
